3-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole
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Description
The compound “3-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a methoxyphenyl sulfonyl group and a methylisoxazole group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The methoxyphenyl sulfonyl group and the methylisoxazole group would likely be added in subsequent steps.Molecular Structure Analysis
The structure of this compound would be determined by the arrangement of its constituent groups. The pyrrolidine ring could contribute to the stereochemistry of the molecule . The methoxyphenyl sulfonyl and methylisoxazole groups would likely have significant effects on the molecule’s three-dimensional structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring, for example, might undergo reactions at the nitrogen atom . The sulfonyl group could potentially participate in substitution or elimination reactions.Mechanism of Action
Target of Action
The primary target of the compound 3-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation, lipid metabolism, and glucose homeostasis .
Mode of Action
The compound interacts with PPARγ by binding to its ligand-binding domain . This interaction results in a conformational change in PPARγ, which allows it to bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs). The binding of PPARγ to PPREs regulates the transcription of target genes involved in lipid metabolism and glucose homeostasis .
Biochemical Pathways
The activation of PPARγ by the compound affects several biochemical pathways. Primarily, it enhances the transcription of genes involved in lipid uptake and storage, leading to increased adipocyte differentiation and lipid storage . Additionally, it promotes the transcription of genes involved in glucose metabolism, improving insulin sensitivity and glucose homeostasis .
Result of Action
The activation of PPARγ by the compound leads to enhanced adipocyte differentiation and lipid storage, as well as improved insulin sensitivity and glucose homeostasis . These molecular and cellular effects could potentially be beneficial in the treatment of conditions such as type 2 diabetes and metabolic syndrome .
Properties
IUPAC Name |
3-[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-10-14(16-21-11)15-4-3-9-17(15)22(18,19)13-7-5-12(20-2)6-8-13/h5-8,10,15H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUHFEBSCNBMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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